molecular formula C14H12ClN3O B1455749 1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine CAS No. 1274906-97-6

1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine

Cat. No. B1455749
M. Wt: 273.72 g/mol
InChI Key: ZBXDQTCDFNMVSD-UHFFFAOYSA-N
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Description

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including cyclization, reduction, and reactions with different amines . The specific chemical reactions that “1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine” can undergo are not specified in the literature I have access to.

Scientific Research Applications

Antimicrobial and Anticancer Agents

A study on novel pyrazole derivatives highlighted their potential as antimicrobial and anticancer agents. These compounds were synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate and evaluated for their in vitro antimicrobial and anticancer activities. Notably, some compounds exhibited higher anticancer activity than the reference drug doxorubicin, and most of the synthesized compounds showed good to excellent antimicrobial activity (Hafez, H., El-Gazzar, A. R. B. A., & Al-Hussain, S., 2016).

Antitubercular Agents

Research into chalcones and acetyl pyrazoline derivatives comprising a furan nucleus revealed their potential as antitubercular agents. A series of compounds were synthesized and screened for their antibacterial, antifungal, and antitubercular activities, providing a basis for further exploration of their therapeutic applications (Bhoot, D., Khunt, R., & Parekh, H., 2011).

Antioxidant Agents

A catalytic synthesis study involving novel chalcone derivatives identified these compounds as highly potent antioxidant agents. This research underscores the antioxidant potential of pyrazole derivatives, further emphasizing their significance in addressing oxidative stress-related disorders (Prabakaran, G., Manivarman, S., & Bharanidharan, M., 2021).

Synthesis and Biological Evaluation

The synthesis and biological evaluation of various pyrazole derivatives, including those with anticancer and antiangiogenic effects, demonstrate the breadth of research into their potential therapeutic applications. One study synthesized novel thioxothiazolidin-4-one derivatives and investigated their ability to inhibit tumor growth and tumor-induced angiogenesis, indicating potential for anticancer therapy (Chandrappa, S., Chandru, H., & Sharada, A., et al., 2010).

Antimicrobial Activity

Further research on 4-hetarylpyrazole and furo[2,3-c]pyrazole derivatives showcases the antimicrobial potential of these compounds, with some exhibiting significant activity against both bacterial and fungal pathogens. This highlights the diverse biological activities of pyrazole derivatives and their potential in developing new antimicrobial agents (Bondock, S., Khalifa, W., & Fadda, A., 2011).

Future Directions

Pyrazole derivatives are a subject of ongoing research due to their diverse biological activities . Future research may focus on synthesizing new pyrazole derivatives, studying their biological activity, and developing them into effective therapeutic agents.

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-5-(furan-2-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c15-11-4-1-3-10(7-11)9-18-14(16)8-12(17-18)13-5-2-6-19-13/h1-8H,9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXDQTCDFNMVSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CN2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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